(5Z)-5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-6-hydroxy-3-(4-methylphenyl)pyrimidine-2,4(3H,5H)-dione
Description
Properties
IUPAC Name |
(5Z)-5-[(2,5-dimethyl-1-phenylpyrrol-3-yl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3/c1-15-9-11-20(12-10-15)27-23(29)21(22(28)25-24(27)30)14-18-13-16(2)26(17(18)3)19-7-5-4-6-8-19/h4-14H,1-3H3,(H,25,28,30)/b21-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCNPSDBWWMTZMS-STZFKDTASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=C(N(C(=C3)C)C4=CC=CC=C4)C)C(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=O)/C(=C\C3=C(N(C(=C3)C)C4=CC=CC=C4)C)/C(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40366995 | |
| Record name | STK853774 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40366995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5904-42-7 | |
| Record name | STK853774 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40366995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
A structurally similar compound, 4-(2,5-dimethyl-1h-pyrrol-1-yl)-n-(2,5-dioxopyrrolidin-1-yl) benzamide, has been found to improve monoclonal antibody production in chinese hamster ovary cells.
Mode of Action
The structurally similar compound mentioned above was found to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production.
Biochemical Pathways
The structurally similar compound was found to suppress the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies. This suggests that the compound may affect the glycosylation pathway.
Result of Action
The structurally similar compound was found to increase monoclonal antibody production, suggesting that the compound may have a similar effect.
Biological Activity
The compound (5Z)-5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-6-hydroxy-3-(4-methylphenyl)pyrimidine-2,4(3H,5H)-dione is a pyrimidine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on recent research findings.
Synthesis
The synthesis of this compound involves multi-step organic reactions that typically include the condensation of pyrimidine derivatives with various aldehydes and ketones. The methodology often employs catalysts such as p-TSA (p-toluenesulfonic acid) to facilitate the reaction under mild conditions. For instance, similar compounds have been synthesized using a one-pot method that combines multiple reactants in a controlled environment to yield high-purity products .
Antitumor Activity
Recent studies have indicated that derivatives of pyrimidine compounds, including the target compound, exhibit significant antitumor activity. For example, pyrano[2,3-d]pyrimidine derivatives have shown promising results as inhibitors of PARP-1, an enzyme involved in DNA repair mechanisms. In vitro studies demonstrated that these compounds can enhance the efficacy of chemotherapeutic agents by impairing cancer cell DNA repair processes .
Table 1: Antitumor Activity of Pyrimidine Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 4.06 | PARP-1 inhibition |
| Compound B | HCT116 | 14.94 | DNA repair interference |
| Target Compound | Various | TBD | TBD |
Anti-inflammatory Activity
In addition to antitumor properties, the compound has shown potential anti-inflammatory effects. Similar derivatives were tested for their ability to inhibit COX-2, an enzyme associated with inflammation. The results indicated that certain analogs displayed significant inhibition rates, suggesting a mechanism that could be beneficial in treating inflammatory diseases .
Antimicrobial Activity
The antimicrobial efficacy of related pyrimidine compounds has also been evaluated using disk diffusion methods. Several derivatives exhibited varying degrees of antibacterial and antifungal activities against common pathogens. This suggests that the target compound may have broad-spectrum antimicrobial properties worth investigating further .
The biological activity of the target compound can be attributed to its structural features which allow for interactions with specific biological targets:
- PARP Inhibition : The presence of the pyrimidine ring is crucial for binding to PARP enzymes, leading to inhibited DNA repair and increased cytotoxicity in cancer cells.
- COX Inhibition : The hydroxy group and other substituents may facilitate binding to COX enzymes, reducing inflammatory responses.
- Antimicrobial Interaction : The molecular structure allows for effective interaction with bacterial cell membranes or metabolic pathways.
Case Studies
Recent literature has documented several case studies highlighting the effectiveness of similar compounds in clinical settings:
- Case Study on Cancer Treatment : In a study involving MCF-7 breast cancer cells treated with pyrano[2,3-d]pyrimidine derivatives, researchers observed a significant reduction in cell viability compared to controls.
- Inflammatory Models : Animal models treated with COX inhibitors derived from pyrimidine structures demonstrated reduced inflammation markers and improved clinical outcomes in conditions like arthritis.
Q & A
Q. What synthetic strategies are recommended for preparing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step routes, including cyclocondensation and functional group introduction. For example, cyclization of intermediates using phosphorus oxychloride (POCl₃) at 80–100°C under reflux enhances ring formation efficiency. Subsequent hydrolysis under controlled pH (4–6) stabilizes the hydroxyl group. Solvent selection (e.g., DMF for alkylation steps) and catalyst optimization (e.g., K₂CO₃ for nucleophilic substitutions) improve yields (≥65%). Purification via silica gel chromatography (ethyl acetate/hexane, 3:7 ratio) ensures >95% purity .
Q. Which analytical techniques are critical for structural characterization?
- NMR Spectroscopy : ¹H NMR reveals Z-configuration via coupling constants (J = 12–14 Hz for olefinic protons) and aromatic proton splitting patterns (δ 7.2–8.1 ppm). ¹³C NMR confirms carbonyl resonances at δ 165–175 ppm.
- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak [M+H]⁺ with <2 ppm error.
- X-ray Crystallography : Single-crystal analysis resolves stereochemistry and hydrogen-bonding networks (e.g., O–H···O interactions at 2.6–2.8 Å) .
Q. What in vitro assays are suitable for preliminary bioactivity screening?
- Antimicrobial Activity : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus ATCC 29213) and Gram-negative (E. coli ATCC 25922) strains, with MIC values typically ranging 8–64 µg/mL.
- Cytotoxicity : MTT assays on HEK-293 cells (IC₅₀ > 100 µM indicates selectivity).
- Enzyme Inhibition : Fluorometric assays targeting COX-2 or kinases (IC₅₀ determination at 10–100 µM) .
Advanced Research Questions
Q. How can conflicting data between computational docking and experimental IC₅₀ values be resolved?
Perform molecular dynamics (MD) simulations (≥100 ns) to account for protein flexibility. Validate docking poses with site-directed mutagenesis (e.g., alanine scanning of predicted binding residues). Correlate experimental IC₅₀ values with MM-PBSA binding energies across 3–5 structural analogs to identify force field limitations .
Q. What strategies address regioselectivity challenges during the introduction of the (2,5-dimethyl-1-phenylpyrrole)methylidene group?
- Directing Groups : Install boronic ester moieties on the pyrrole precursor to guide cross-coupling (e.g., Suzuki-Miyaura with Pd(PPh₃)₄).
- Temperature Control : Maintain 60–70°C to favor Z-isomer formation (ΔG‡ < 20 kcal/mol).
- In Situ Monitoring : Use TLC (hexane/acetone 1:1) to track intermediate formation and minimize side products .
Q. How should structure-activity relationship (SAR) studies be designed to evaluate analogs?
- Substituent Variation : Modify the 4-methylphenyl (position 3) and pyrrole-methyl groups (position 5) via parallel synthesis.
- Physicochemical Profiling : Measure logP (HPLC) to assess hydrophobicity (target range: 2.5–3.5) and thermal stability (DSC; degradation onset >200°C).
- Multivariate Analysis : Use PCA to correlate Hammett σ values of substituents with antimicrobial activity (R² > 0.85) .
Data Contradiction Analysis
Q. How to interpret discrepancies in biological activity across studies?
- Assay Variability : Compare protocols (e.g., serum concentration in cell cultures affects compound bioavailability).
- Structural Analogues : Test 2–3 close analogs (e.g., 5-fluoro or 6-methoxy derivatives) to isolate substituent effects.
- Statistical Validation : Apply ANOVA with post-hoc Tukey tests (p < 0.05) to confirm significance .
Methodological Notes
- Chromatography : Use C18 columns (100 × 4 mm) with acetonitrile/water gradients (5–95% over 25 min) for HPLC purity checks .
- Crystallization : Recrystallize from ethanol/water (7:3) to obtain diffraction-quality crystals .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
